REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[C:14]1(=O)[C:26]2[C:18]([C:19]3[C:24]([CH:25]=2)=[CH:23][CH:22]=[CH:21][CH:20]=3)=[CH:17][CH:16]=[CH:15]1>CCOCC>[CH:7]1[C:2]2[C:25]3([C:26]4[CH:14]=[CH:15][CH:16]=[CH:17][C:18]=4[C:19]4[C:24]3=[CH:23][CH:22]=[CH:21][CH:20]=4)[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:3]=2[CH:4]=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)C1=CC=CC=C1
|
Name
|
Mg
|
Quantity
|
0.585 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
fluorenone
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
C1(C=CC=C2C3=CC=CC=C3C=C12)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
while stirring overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
refluxed
|
Type
|
FILTRATION
|
Details
|
The produced yellow precipitate was filtered
|
Type
|
STIRRING
|
Details
|
stirred in cold ammonium chloride
|
Type
|
FILTRATION
|
Details
|
the obtained crystal was filtered again
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
Thereafter, acetic acid was added to the solid product
|
Type
|
TEMPERATURE
|
Details
|
the solution was refluxed
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
ADDITION
|
Details
|
A small amount of hydrochloric acid was added
|
Type
|
CUSTOM
|
Details
|
to obtain the solid target compound
|
Type
|
FILTRATION
|
Details
|
The solid target compound was filtered
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
to obtain pure target compound with the yield of 80%
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C3(C12)C1=CC=CC=C1C=1C=CC=CC13
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |